Carebastine-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卡雷巴斯汀-d5 是卡雷巴斯汀的氘标记类似物,卡雷巴斯汀是依巴斯汀的活性代谢物。 卡雷巴斯汀-d5 主要用作内标,用于各种分析方法(如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS))中卡雷巴斯汀的定量分析 。 卡雷巴斯汀本身是一种组胺 H1 受体拮抗剂,通常用于治疗过敏性疾病 .

准备方法

合成路线和反应条件: 卡雷巴斯汀-d5 的合成涉及将氘原子掺入卡雷巴斯汀分子中。 这可以通过多种方法实现,包括在合成过程中使用氘标记试剂或溶剂。 具体的合成路线可能会有所不同,但通常包括以下步骤:

起始原料: 合成从氘标记苄基氯的制备开始。

中间体形成: 然后将氘标记苄基氯与哌啶反应,形成氘标记的哌啶中间体。

最终产物: 该中间体进一步与其他试剂反应形成卡雷巴斯汀-d5.

工业生产方法: 卡雷巴斯汀-d5 的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 使用氘标记溶剂和试剂已得到优化,以实现高产率和成本效益 .

化学反应分析

反应类型: 卡雷巴斯汀-d5 与卡雷巴斯汀一样,可以发生各种化学反应,包括:

氧化: 卡雷巴斯汀-d5 可以氧化形成相应的氧化物。

还原: 它可以还原形成卡雷巴斯汀还原产物的氘标记类似物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 各种卤化剂和亲核试剂可用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氘标记的氧化物,而还原可能产生氘标记的醇或胺 .

科学研究应用

Pharmacokinetic Studies

Carebastine-d5 serves as an internal standard in pharmacokinetic studies, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterium labeling facilitates the differentiation between this compound and non-deuterated carebastine in biological samples, enabling researchers to accurately trace the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

In drug development, this compound is instrumental in validating analytical methods for new pharmaceutical formulations. Its use enables researchers to ensure the accuracy and reliability of assays measuring drug concentrations in various formulations. Additionally, it aids in understanding the metabolic pathways of carebastine and its derivatives.

Biochemical Research

This compound is utilized in studies investigating the biological effects and mechanisms of action of carebastine and its metabolites. It has been shown to act as an antagonist at histamine H1 receptors, which are crucial for mediating allergic responses.

Case Study: Mechanism of Action

In a study involving human nasal epithelial cells from patients with allergies, this compound demonstrated a significant reduction in the production of chemokines such as RANTES/CCL5 and MCP-1/CCL2. This finding underscores its potential therapeutic applications in treating allergic conditions by blocking histamine-induced inflammatory responses .

Clinical Implications

The clinical implications of this compound extend to its use in understanding patient-specific responses to antihistamines. Research indicates that age and gender may influence the pharmacokinetics of ebastine and carebastine, with elderly patients exhibiting different absorption rates compared to younger individuals . Such insights are vital for optimizing dosing regimens in diverse populations.

Additional Applications

This compound also shows promise in:

- Anti-Angiogenic Research : Studies suggest it may inhibit vascular endothelial growth factor-induced proliferation in endothelial cells, indicating potential applications in diseases characterized by excessive angiogenesis .

- Analytical Chemistry : It serves as a reference standard in various analytical techniques, enhancing the precision of measurements related to carebastine quantification.

作用机制

卡雷巴斯汀-d5 作为氘标记类似物,与卡雷巴斯汀的作用机制相同。 卡雷巴斯汀是一种组胺 H1 受体拮抗剂,阻断组胺对 H1 受体的作用。 这导致抑制组胺诱导的过敏反应,例如血管扩张、血管通透性增加和平滑肌收缩 。 此外,卡雷巴斯汀已被证明可以抑制血管内皮生长因子 (VEGF) 和巨噬细胞迁移抑制因子的表达,从而有助于其抗炎和抗血管生成作用 .

类似化合物:

依巴斯汀: 卡雷巴斯汀的母体化合物,用作抗组胺药。

羟基依巴斯汀: 依巴斯汀的另一种代谢物,具有类似的抗组胺作用。

西替利嗪: 第二代抗组胺药,具有类似的 H1 受体拮抗作用.

卡雷巴斯汀-d5 的独特性: 卡雷巴斯汀-d5 由于其氘标记而具有独特性,这在分析应用中提供了几个优势。 氘原子的存在增强了质谱分析的稳定性和准确性,使其成为定量测定卡雷巴斯汀的理想内标.

相似化合物的比较

Ebastine: The parent compound of carebastine, used as an antihistamine.

Hydroxyebastine: Another metabolite of ebastine with similar antihistaminic properties.

Cetirizine: A second-generation antihistamine with similar H1 receptor antagonistic effects.

Uniqueness of Carebastine-d5: this compound is unique due to its deuterium labeling, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric analysis, making it an ideal internal standard for quantifying carebastine.

生物活性

Carebastine-d5 is a deuterated form of carebastine, the active metabolite of ebastine, which is an antihistamine used primarily for allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on diverse research studies.

Overview of this compound

Carebastine is formed through the metabolism of ebastine, which is extensively metabolized in the liver. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP2J2 and CYP3A4. Carebastine exhibits significant antihistamine activity by acting as an H1 receptor antagonist.

Pharmacokinetics

The pharmacokinetics of this compound mirrors that of carebastine, which has been studied in various populations. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Half-life : Approximately 10.6 to 12.5 hours post-administration of ebastine.

- Metabolism : Primarily metabolized by CYP2J2 and CYP3A4 into desalkylebastine and hydroxyebastine.

- Excretion : Renal excretion is significant, but studies indicate that renal impairment does not significantly alter the pharmacokinetics of carebastine .

Carebastine functions as an H1 receptor antagonist, blocking histamine's action at these receptors. This action leads to a reduction in allergic symptoms such as itching, sneezing, and nasal congestion. The compound's effectiveness has been demonstrated in both in vitro and in vivo studies:

- In vitro Studies : Carebastine inhibited the release of leukotrienes C4/D4 and prostaglandin D2 from stimulated cells, indicating its role in modulating inflammatory responses .

- In vivo Studies : In animal models (e.g., guinea pigs), carebastine showed dose-dependent inhibition of histamine-induced bronchospasm with an effective dose (ED50) significantly lower than that required for other antihistamines like terfenadine .

Case Study: Efficacy in Allergic Conditions

A clinical study involving patients with bronchial asthma highlighted the efficacy of ebastine (and consequently carebastine) in reducing serum eosinophil cationic protein (ECP) levels and improving peak expiratory flow rates (PEFR). Results showed:

- ECP Levels : Decreased from 25 mg/L to 16.3 mg/L (p < 0.0014).

- PEFR Improvement : Increased from 410.9 L/min to 440 L/min (p < 0.0189) in atopic patients .

Safety Profile

The safety profile of carebastine has been evaluated in various studies, indicating a favorable tolerance even among patients with renal impairment. No significant differences were observed in adverse events or pharmacokinetics between healthy subjects and those with varying degrees of renal function .

Comparative Analysis

The following table summarizes the biological activity and pharmacokinetic parameters of this compound compared to its parent compound ebastine:

| Parameter | This compound | Ebastine |

|---|---|---|

| Active Form | Yes | Yes |

| Half-life (h) | ~10.6 - 12.5 | ~15 |

| Primary Metabolites | Desalkylebastine | Hydroxyebastine |

| Mechanism | H1 receptor antagonist | H1 receptor antagonist |

| Efficacy (ED50) | Lower than terfenadine | Higher than carebastine |

| Renal Impact | Minimal changes | Minimal changes |

属性

IUPAC Name |

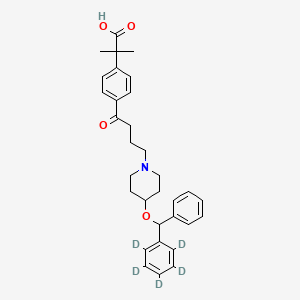

2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOVGYJHWQGCC-KILXEUBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。